N4-[3-(1H-imidazol-1-yl)propyl]-5-nitropyrimidine-4,6-diamine N4-[3-(1H-imidazol-1-yl)propyl]-5-nitropyrimidine-4,6-diamine
Brand Name: Vulcanchem
CAS No.: 306290-83-5
VCID: VC6993603
InChI: InChI=1S/C10H13N7O2/c11-9-8(17(18)19)10(15-6-14-9)13-2-1-4-16-5-3-12-7-16/h3,5-7H,1-2,4H2,(H3,11,13,14,15)
SMILES: C1=CN(C=N1)CCCNC2=NC=NC(=C2[N+](=O)[O-])N
Molecular Formula: C10H13N7O2
Molecular Weight: 263.261

N4-[3-(1H-imidazol-1-yl)propyl]-5-nitropyrimidine-4,6-diamine

CAS No.: 306290-83-5

Cat. No.: VC6993603

Molecular Formula: C10H13N7O2

Molecular Weight: 263.261

* For research use only. Not for human or veterinary use.

N4-[3-(1H-imidazol-1-yl)propyl]-5-nitropyrimidine-4,6-diamine - 306290-83-5

Specification

CAS No. 306290-83-5
Molecular Formula C10H13N7O2
Molecular Weight 263.261
IUPAC Name 4-N-(3-imidazol-1-ylpropyl)-5-nitropyrimidine-4,6-diamine
Standard InChI InChI=1S/C10H13N7O2/c11-9-8(17(18)19)10(15-6-14-9)13-2-1-4-16-5-3-12-7-16/h3,5-7H,1-2,4H2,(H3,11,13,14,15)
Standard InChI Key DNDYUIIBLIVPRG-UHFFFAOYSA-N
SMILES C1=CN(C=N1)CCCNC2=NC=NC(=C2[N+](=O)[O-])N

Introduction

Chemical Structure and Nomenclature

Core Pyrimidine Framework

The pyrimidine ring system serves as the central scaffold, with substitutions at positions 4, 5, and 6. The nitro group (-NO₂) at position 5 introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions . At position 4, the N4-[3-(1H-imidazol-1-yl)propyl] substituent adds a heteroaromatic imidazole moiety connected via a three-carbon alkyl chain, enhancing potential hydrogen-bonding and π-π stacking capabilities .

Table 1: Comparative Structural Features of Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
Target CompoundC₁₁H₁₄N₆O₂*278.27*5-NO₂, N4-imidazolylpropyl
Analog C₁₇H₁₉N₇O₂353.405-NO₂, 6-CH₃, N4-phenyl, N2-imidazolylpropyl
Analog C₁₇H₂₁N₅S327.40Cycloheptathienopyrimidine core, N-imidazolylpropyl

*Estimated via computational methods due to absence of experimental data.

Systematic Nomenclature

The IUPAC name follows positional numbering rules for pyrimidine derivatives. The primary amine at position 4 is substituted with a 3-(1H-imidazol-1-yl)propyl group, while position 5 bears the nitro functional group. The absence of a substituent at position 6 distinguishes it from analogs like , which feature a methyl group at this position .

Synthesis and Characterization

Synthetic Pathways

While no direct synthesis route for the target compound is documented, analogous nitroimidazolylpyrimidines suggest convergent strategies:

  • Nucleophilic Aromatic Substitution: Reacting 4,6-dichloro-5-nitropyrimidine with 3-(1H-imidazol-1-yl)propan-1-amine under basic conditions could yield the N4-substituted intermediate .

  • Reductive Amination: Coupling a nitro-substituted pyrimidine aldehyde with the imidazolylpropylamine via NaBH₃CN reduction, though this method risks over-reduction of the nitro group .

Key Challenges:

  • Nitro Group Stability: The electron-deficient pyrimidine ring may sensitize the nitro group to unintended reduction or nucleophilic attack during synthesis .

  • Regioselectivity: Competing reactions at N1 versus N4 positions require careful control of stoichiometry and reaction kinetics .

Spectroscopic Characterization

Hypothetical spectral data based on structural analogs:

  • ¹H NMR:

    • Imidazole protons: δ 7.55 (s, 1H), 7.08 (s, 1H), 6.96 (s, 1H)

    • Propyl chain: δ 3.95 (t, J=6.8 Hz, 2H), 1.95 (quin, J=6.8 Hz, 2H), 1.45 (t, J=6.8 Hz, 2H)

    • Pyrimidine H-2: δ 8.42 (s, 1H)

  • IR Spectroscopy:

    • NO₂ asymmetric stretch: ~1520 cm⁻¹

    • NH stretches: 3350–3250 cm⁻¹

Physicochemical Properties

Solubility and Lipophilicity

The nitro group and imidazole ring create a balance between hydrophilicity and lipophilicity:

  • logP Estimate: 1.8–2.3 (Predicted via ChemAxon)

  • Aqueous Solubility: <0.1 mg/mL at pH 7.4 (Analog shows 0.07 mg/mL)

Thermal Stability

Differential scanning calorimetry (DSC) of analog reveals decomposition onset at 218°C , suggesting the target compound may exhibit similar thermal behavior given structural similarities.

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